molecular formula C23H25NO5 B11024647 N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-isoleucine

N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-isoleucine

Cat. No.: B11024647
M. Wt: 395.4 g/mol
InChI Key: IJFCFMROTGGCBB-LRTDBIEQSA-N
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Description

(2R,3R)-2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID is a complex organic compound with a unique structure that includes a chromenyl group, a phenyl group, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Chromenyl Group: This step involves the cyclization of a suitable precursor to form the chromenyl structure.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a halogenated phenyl compound.

    Amino Acid Derivative Formation: The amino acid derivative is synthesized through standard peptide coupling reactions, using reagents like EDCI or DCC.

    Final Coupling: The final step involves coupling the chromenyl-phenyl intermediate with the amino acid derivative under mild conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: EDCI, DCC, SOCl2

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

(2R,3R)-2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (2R,3R)-2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3R)-2-{[(5-HYDROXY-7-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-6-YL)METHYL]AMINO}-3-METHYLPENTANOIC ACID is unique due to its complex structure, which combines a chromenyl group, a phenyl group, and an amino acid derivative. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

(2R,3R)-2-[(5-hydroxy-7-methyl-2-oxo-4-phenylchromen-6-yl)methylamino]-3-methylpentanoic acid

InChI

InChI=1S/C23H25NO5/c1-4-13(2)21(23(27)28)24-12-17-14(3)10-18-20(22(17)26)16(11-19(25)29-18)15-8-6-5-7-9-15/h5-11,13,21,24,26H,4,12H2,1-3H3,(H,27,28)/t13-,21-/m1/s1

InChI Key

IJFCFMROTGGCBB-LRTDBIEQSA-N

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)O)NCC1=C(C2=C(C=C1C)OC(=O)C=C2C3=CC=CC=C3)O

Canonical SMILES

CCC(C)C(C(=O)O)NCC1=C(C2=C(C=C1C)OC(=O)C=C2C3=CC=CC=C3)O

Origin of Product

United States

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